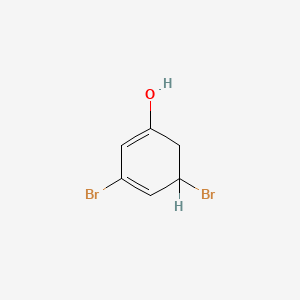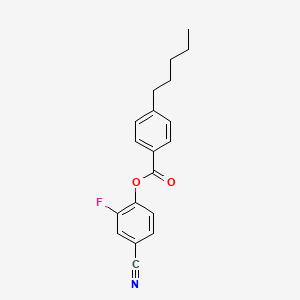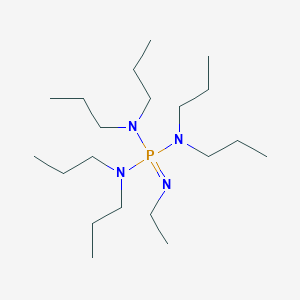
N'''-Ethyl-N,N,N',N',N'',N''-hexapropylphosphorimidic triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide is a complex organic compound that belongs to the class of phosphorimidic triamides. This compound is characterized by the presence of multiple alkyl groups attached to nitrogen atoms, making it a tertiary amine. It is used in various chemical processes and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide typically involves the reaction of hexapropylphosphoramide with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 50-70°C, and the reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts, such as platinum or palladium, can enhance the reaction rate and yield. The final product is purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl groups attached to nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of new tertiary amines with different alkyl groups.
Scientific Research Applications
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. The pathways involved include the inhibition of phosphatase and kinase enzymes, which play crucial roles in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethylphosphorimidic triamide
- N,N,N’,N’-Tetraethylphosphorimidic triamide
- N,N,N’,N’-Tetrapropylphosphorimidic triamide
Uniqueness
N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide is unique due to its specific alkyl group arrangement, which imparts distinct chemical and physical properties. Its higher molecular weight and steric hindrance make it less reactive compared to its lower alkyl counterparts, providing stability in various chemical reactions and applications.
Properties
CAS No. |
80166-27-4 |
|---|---|
Molecular Formula |
C20H47N4P |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
N-[bis(dipropylamino)-ethylimino-λ5-phosphanyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C20H47N4P/c1-8-15-22(16-9-2)25(21-14-7,23(17-10-3)18-11-4)24(19-12-5)20-13-6/h8-20H2,1-7H3 |
InChI Key |
XBOPTTRIRRIMIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)P(=NCC)(N(CCC)CCC)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)

![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)
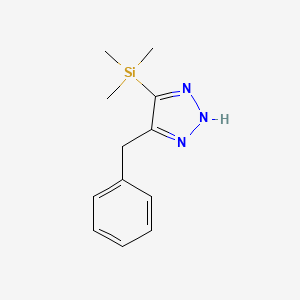
![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
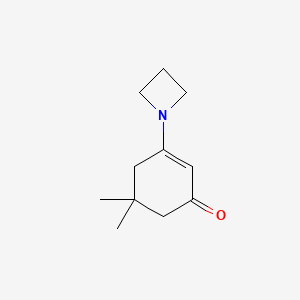
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
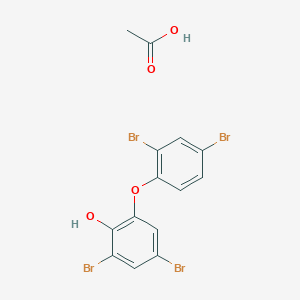
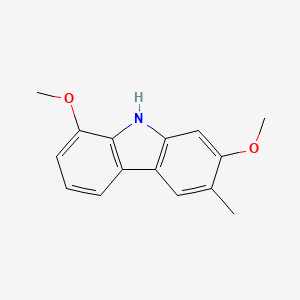
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
